molecular formula C17H15ClFN3O B11476316 N-{2-[1-(2-chloro-6-fluorobenzyl)-1H-benzimidazol-2-yl]ethyl}formamide

N-{2-[1-(2-chloro-6-fluorobenzyl)-1H-benzimidazol-2-yl]ethyl}formamide

Cat. No.: B11476316
M. Wt: 331.8 g/mol
InChI Key: JZXAZWVIBULSSY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{2-[1-(2-chloro-6-fluorobenzyl)-1H-benzimidazol-2-yl]ethyl}formamide is a complex organic compound that features a benzimidazole core substituted with a 2-chloro-6-fluorobenzyl group and an ethyl formamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[1-(2-chloro-6-fluorobenzyl)-1H-benzimidazol-2-yl]ethyl}formamide typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-{2-[1-(2-chloro-6-fluorobenzyl)-1H-benzimidazol-2-yl]ethyl}formamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents.

    Reduction: Reduction can be achieved using agents like lithium aluminum hydride.

    Substitution: The chloro and fluoro groups can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzimidazole derivatives.

Scientific Research Applications

N-{2-[1-(2-chloro-6-fluorobenzyl)-1H-benzimidazol-2-yl]ethyl}formamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use in the study of enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential as an anti-cancer or anti-viral agent.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-{2-[1-(2-chloro-6-fluorobenzyl)-1H-benzimidazol-2-yl]ethyl}formamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzimidazole core is known to mimic nucleotides, allowing the compound to interfere with biological processes like DNA replication or protein synthesis. The chloro and fluoro substituents enhance its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{2-[1-(2-chloro-6-fluorobenzyl)-1H-benzimidazol-2-yl]ethyl}formamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both chloro and fluoro groups enhances its reactivity and potential as a pharmacophore.

Properties

Molecular Formula

C17H15ClFN3O

Molecular Weight

331.8 g/mol

IUPAC Name

N-[2-[1-[(2-chloro-6-fluorophenyl)methyl]benzimidazol-2-yl]ethyl]formamide

InChI

InChI=1S/C17H15ClFN3O/c18-13-4-3-5-14(19)12(13)10-22-16-7-2-1-6-15(16)21-17(22)8-9-20-11-23/h1-7,11H,8-10H2,(H,20,23)

InChI Key

JZXAZWVIBULSSY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N=C(N2CC3=C(C=CC=C3Cl)F)CCNC=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.